molecular formula C23H26F2NO7P B6154677 (2S)-4-(diethoxyphosphoryl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-difluorobutanoic acid CAS No. 1428630-39-0

(2S)-4-(diethoxyphosphoryl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-difluorobutanoic acid

Cat. No. B6154677
CAS RN: 1428630-39-0
M. Wt: 497.4
InChI Key:
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Description

This compound is a complex organic molecule that contains several functional groups. It has a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for the amino group . The diethoxyphosphoryl group and the difluorobutanoic acid moiety are less common and may confer specific properties or reactivities to this molecule.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the Fmoc group, which is typically removed under mildly basic conditions during peptide synthesis . The diethoxyphosphoryl group and the difluorobutanoic acid moiety could also participate in reactions, depending on the conditions and the presence of suitable reactants.

Mechanism of Action

Without more specific information about the intended use or biological target of this compound, it’s difficult to predict its mechanism of action. If it’s intended to be used in peptide synthesis, the Fmoc group would provide protection for the amino group during the synthesis process, and could be removed afterwards to allow the amino group to participate in peptide bond formation .

Safety and Hazards

As with any chemical compound, appropriate safety precautions should be taken when handling this compound. This includes using personal protective equipment and working in a well-ventilated area. Specific safety data would typically be provided by the manufacturer or supplier of the compound .

Future Directions

The potential applications and future directions for this compound would likely depend on its specific properties and reactivities. If it’s intended to be used in peptide synthesis, future work could involve optimizing the synthesis and purification processes, or exploring its use in the synthesis of different types of peptides .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2S)-4-(diethoxyphosphoryl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-difluorobutanoic acid involves the protection of the amine group, followed by the coupling of the protected amine with the acid chloride. The resulting intermediate is then deprotected to yield the final product.", "Starting Materials": [ "9H-fluorene", "Methanol", "Sodium hydroxide", "Diethyl phosphite", "4,4-difluorobutyric acid", "Thionyl chloride", "N,N-dimethylformamide", "N,N-diisopropylethylamine", "N-hydroxysuccinimide", "1-ethyl-3-(3-dimethylaminopropyl)carbodiimide", "Diisopropylethylamine", "Triethylamine", "Methanesulfonic acid", "Ethyl acetate", "Water" ], "Reaction": [ "9H-fluorene is reacted with methanol and sodium hydroxide to form 9H-fluoren-9-ol.", "9H-fluoren-9-ol is then reacted with diethyl phosphite to form diethyl 9H-fluoren-9-ylmethylphosphonate.", "4,4-difluorobutyric acid is converted to its acid chloride using thionyl chloride and N,N-dimethylformamide.", "Diisopropylethylamine is added to the acid chloride to form the active ester intermediate.", "The protected amine is prepared by reacting N-hydroxysuccinimide and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide with the amine group of the 9H-fluoren-9-ylmethylphosphonate.", "The active ester intermediate is then coupled with the protected amine to form the protected intermediate.", "The protecting group is removed using methanesulfonic acid to yield the final product, (2S)-4-(diethoxyphosphoryl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-difluorobutanoic acid.", "The final product is purified using ethyl acetate and water." ] }

CAS RN

1428630-39-0

Product Name

(2S)-4-(diethoxyphosphoryl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-difluorobutanoic acid

Molecular Formula

C23H26F2NO7P

Molecular Weight

497.4

Purity

95

Origin of Product

United States

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